An In-depth Technical Guide to 2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid
An In-depth Technical Guide to 2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive technical overview of 2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid, a substituted phenylglycine derivative. Phenylglycine and its analogues are significant in medicinal chemistry, often serving as chiral building blocks in the synthesis of a wide array of pharmaceutical compounds. The specific substitution pattern of a 4-chloro and a 2-methoxy group on the phenyl ring suggests potential for nuanced modulation of a molecule's physicochemical and pharmacological properties.
The Chemical Abstracts Service (CAS) number for this compound is 1270306-81-4 . It is important to note that, as of this writing, 2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid is not extensively documented in peer-reviewed literature. Therefore, this guide will leverage established principles and methodologies for the synthesis, characterization, and potential application of structurally related substituted α-amino acids to provide a robust framework for researchers.
Physicochemical Properties
The properties of 2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid are summarized below. These are based on commercially available data and computational predictions.
| Property | Value | Source |
| CAS Number | 1270306-81-4 | Sigma-Aldrich |
| Molecular Formula | C₉H₁₀ClNO₃ | Sigma-Aldrich |
| Molecular Weight | 215.63 g/mol | Sigma-Aldrich |
| Physical Form | Powder | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
| InChI Key | IYONYWMUVILLMS-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis Strategies
The synthesis of 2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid can be approached through well-established methods for α-amino acid synthesis. The following protocols are generalized procedures that can be adapted for this specific target molecule.
Racemic Synthesis
Two classical methods for the synthesis of racemic α-amino acids are the Strecker synthesis and the Bucherer-Bergs reaction.
The Strecker synthesis is a versatile method for preparing α-amino acids from aldehydes. A modified procedure using a bisulfite addition and a subsequent two-step hydrolysis can improve yields and safety by avoiding the direct handling of hydrogen cyanide.
Experimental Protocol:
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Formation of the α-Aminonitrile:
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To a solution of 4-chloro-2-methoxybenzaldehyde in a suitable solvent (e.g., methanol/water), add sodium bisulfite and stir to form the bisulfite adduct.
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To this mixture, add a solution of an amine (e.g., ammonia or benzylamine) followed by a solution of sodium cyanide.
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Stir the reaction at room temperature until the formation of the α-aminonitrile is complete, as monitored by TLC or LC-MS.
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Extract the α-aminonitrile with an organic solvent and concentrate under reduced pressure.
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Hydrolysis to the α-Amino Acid:
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The crude α-aminonitrile can be hydrolyzed to the corresponding α-amino acid under acidic or basic conditions.
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For acidic hydrolysis, reflux the α-aminonitrile in 6 M HCl.
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For basic hydrolysis, treat the α-aminonitrile with a strong base like NaOH, followed by acidification to the isoelectric point to precipitate the amino acid.
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Filter the precipitated 2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid, wash with cold water, and dry.
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Caption: Generalized workflow for the modified Strecker synthesis.
The Bucherer-Bergs reaction is a one-pot synthesis of hydantoins from a carbonyl compound, ammonium carbonate, and a cyanide source, which can then be hydrolyzed to the desired amino acid.
Experimental Protocol:
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Hydantoin Formation:
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In a suitable solvent such as aqueous ethanol, combine 4-chloro-2-methoxybenzaldehyde, potassium cyanide, and ammonium carbonate.
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Heat the mixture under reflux until the reaction is complete, as monitored by TLC.
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Cool the reaction mixture and acidify with HCl to precipitate the 5-(4-chloro-2-methoxyphenyl)hydantoin.
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Filter, wash, and dry the hydantoin intermediate.
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Hydrolysis to the Amino Acid:
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Hydrolyze the hydantoin intermediate by heating with a strong base (e.g., NaOH or Ba(OH)₂) or a strong acid (e.g., HCl or H₂SO₄).
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After hydrolysis, adjust the pH to the isoelectric point to precipitate the final product.
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Isolate the 2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid by filtration.
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Caption: Generalized workflow for the Bucherer-Bergs reaction.
Chiral Resolution
The above synthetic routes produce a racemic mixture of the amino acid. For applications in drug development, obtaining a single enantiomer is often crucial. Enzymatic resolution is a highly effective method for separating enantiomers of amino acids.
Experimental Protocol: Enzymatic Resolution using Acylase
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N-Acetylation of the Racemic Amino Acid:
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React the racemic 2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid with acetic anhydride under basic conditions to form the N-acetyl derivative.
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Enzymatic Hydrolysis:
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Dissolve the N-acetylated racemic amino acid in a buffered aqueous solution.
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Add an acylase enzyme (e.g., from Aspergillus oryzae), which will selectively hydrolyze the N-acetyl group from the L-enantiomer.
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Incubate the mixture under optimal temperature and pH conditions for the enzyme.
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Separation of Enantiomers:
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After the reaction, the mixture will contain the free L-amino acid and the unreacted N-acetyl-D-amino acid.
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Separate the two compounds based on their different physical properties, such as solubility at different pH values.
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The N-acetyl-D-amino acid can then be hydrolyzed chemically to obtain the D-amino acid.
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Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
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High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for determining the enantiomeric purity of the final product. This can be achieved either by using a chiral stationary phase or by pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound. For chiral analysis, chiral shift reagents can be employed to differentiate the signals of the two enantiomers.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support its structural elucidation.
Applications in Drug Development
Substituted phenylglycines are valuable building blocks in medicinal chemistry due to their ability to introduce a defined stereocenter and to modulate the pharmacological profile of a lead compound. The 4-chloro and 2-methoxy substituents on the phenyl ring of this particular amino acid can influence its properties in several ways:
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Modulation of Lipophilicity and Electronic Properties: The chloro group is electron-withdrawing, while the methoxy group is electron-donating through resonance. This electronic push-pull effect can influence the pKa of the amino and carboxylic acid groups and affect the molecule's ability to participat
